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Compound of Interest

Compound Name: 2-Phenyl-2-pentanol

Cat. No.: B1597411

2-Phenyl-2-pentanol: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties,
synthesis, and potential applications of 2-phenyl-2-pentanol. The information is tailored for
professionals in research and development, with a focus on data presentation, experimental
methodologies, and the broader context of its relevance in medicinal chemistry.

Chemical Structure and Identification

2-Phenyl-2-pentanol, also known by its IUPAC name 2-phenylpentan-2-ol, is a tertiary alcohol.
[1][2][3] Its structure consists of a pentane chain with a hydroxyl group and a phenyl group both
attached to the second carbon atom.

The key identifiers for this compound are:
» |[UPAC Name: 2-phenylpentan-2-ol[4]
e CAS Number: 4383-18-0[1][4]

e Molecular Formula: C11H160[1]
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e Canonical SMILES: CCCC(C)(C1=CC=CC=C1)0[4]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 2-phenyl-2-pentanol are summarized in the table
below. These properties are crucial for its handling, purification, and analysis.

Table 1: Physicochemical Properties of 2-Phenyl-2-pentanol

Property Value

Molecular Weight 164.24 g/mol [1][3]
Boiling Point ~216 °C (estimated)
Density ~0.972 g/cm?3
Refractive Index ~1.517

pKa ~14.49 (predicted)

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-
phenyl-2-pentanol.

Table 2: Spectroscopic Data for 2-Phenyl-2-pentanol
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Technique

Key Features

1H NMR

- Aromatic protons: Multiplet around 7.2-7.4
ppm. - Hydroxyl proton: Singlet, chemical shift
can vary. - Alkyl protons: Signals corresponding

to the methyl and propyl groups.

13C NMR

- Aromatic carbons: Peaks in the range of 125-
150 ppm.[5] - Carbonyl carbon (C-OH):
Expected around 70-80 ppm. - Alkyl carbons:
Peaks in the upfield region (10-50 ppm).[5]

IR Spectroscopy

- O-H stretch: Strong, broad band around 3200-
3600 cm~1[6] - C-O stretch: Medium to strong
band around 1000-1300 cm~1.[6] - Aromatic C-H
stretch: Above 3000 cm~1. - Aromatic C=C
bends: 1450-1600 cm™.

Mass Spectrometry

- Fragmentation patterns consistent with a

tertiary alcohol structure.

Synthesis of 2-Phenyl-2-pentanol

The most common and versatile method for the synthesis of tertiary alcohols like 2-phenyl-2-

pentanol is the Grignard reaction.[7] This involves the reaction of a Grignard reagent with a

suitable ketone. There are three possible retrosynthetic pathways for the synthesis of 2-

phenyl-2-pentanol using this method.

Retrosynthetic Analysis

The three possible combinations of a Grignard reagent and a ketone for the synthesis of 2-

phenyl-2-pentanol are:

e Phenylmagnesium bromide and 2-pentanone.

e Propylmagnesium bromide and acetophenone.

o Methylmagnesium bromide and propiophenone.
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Retrosynthetic Pathways for 2-Phenyl-2-pentanol
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Caption: Retrosynthetic analysis of 2-phenyl-2-pentanol via the Grignard reaction.

Experimental Protocol: Grignard Synthesis of 2-Phenyl-
2-pentanol from Phenylmagnesium Bromide and 2-

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1597411?utm_src=pdf-body-img
https://www.benchchem.com/product/b1597411?utm_src=pdf-body
https://www.benchchem.com/product/b1597411?utm_src=pdf-body
https://www.benchchem.com/product/b1597411?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1597411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Pentanone

This protocol details the synthesis of 2-phenyl-2-pentanol using phenylmagnesium bromide
and 2-pentanone.

Materials:

e Magnesium turnings

e Bromobenzene

e Anhydrous diethyl ether

e 2-Pentanone

e Saturated aqueous ammonium chloride solution
e Anhydrous sodium sulfate

 lodine crystal (optional, as an initiator)
Procedure:

e Preparation of the Grignard Reagent:

o

All glassware must be oven-dried to ensure anhydrous conditions.

o In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a
nitrogen inlet, add magnesium turnings.

o Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

o Add a small portion of the bromobenzene solution to the magnesium turnings. If the
reaction does not start, gentle warming or the addition of a small iodine crystal may be
necessary to initiate the formation of the Grignard reagent.

o Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a
rate that maintains a gentle reflux.
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o

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the
complete formation of phenylmagnesium bromide.

e Reaction with 2-Pentanone:

[¢]

Cool the Grignard reagent solution to 0 °C using an ice bath.

Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it to the dropping
funnel.

Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the
temperature below 10 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

o Work-up and Purification:

[e]

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise
addition of a saturated agueous ammonium chloride solution.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with diethyl ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation.
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Caption: Experimental workflow for the synthesis of 2-phenyl-2-pentanol.
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Relevance in Drug Development and Medicinal
Chemistry

While specific biological activities of 2-phenyl-2-pentanol are not extensively documented, its
structural motif as a tertiary alcohol is of significant interest in drug discovery and development.

Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary
alcohols.[1][8] Primary and secondary alcohols are susceptible to oxidation and
glucuronidation, which can lead to rapid metabolism and clearance of a drug candidate.[1][9]
The carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom,
making it resistant to oxidation.[9] Furthermore, the steric hindrance around the hydroxyl group
in a tertiary alcohol can reduce the rate of glucuronidation.[1]

Incorporating a tertiary alcohol moiety into a drug candidate can therefore be a strategic
approach to:

* Block metabolic oxidation: Enhancing the pharmacokinetic profile of a molecule.
+ Reduce the rate of glucuronidation: Increasing the half-life of a drug.

» Modulate physicochemical properties: Such as solubility and lipophilicity.

Drug Candidate with
Metabolically Liable Site

'

Introduce Tertiary Alcohol Moiety
(e.g., 2-phenyl-2-pentanol derivative)

Metabolic Oxidation Blocked Reduced Rate of Glucuronidation

Improved Pharmacokinetic Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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